6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione
Description
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione is a synthetic derivative of the tetracene-dione family, characterized by two trimethylsilyl (TMS) ether groups at the 6- and 12-positions of the tetracene backbone. The TMS groups enhance the compound’s lipophilicity and stability, making it suitable for applications in organic synthesis, material science, and pharmaceutical research. The substitution of hydroxyl (-OH) groups with TMS ethers likely modifies its solubility, reactivity, and metabolic behavior compared to hydroxylated analogs.
Structure
3D Structure
Properties
CAS No. |
919782-46-0 |
|---|---|
Molecular Formula |
C24H26O4Si2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
6,12-bis(trimethylsilyloxy)tetracene-5,11-dione |
InChI |
InChI=1S/C24H26O4Si2/c1-29(2,3)27-23-17-13-9-7-11-15(17)22(26)20-19(23)21(25)16-12-8-10-14-18(16)24(20)28-30(4,5)6/h7-14H,1-6H3 |
InChI Key |
WTWOSAFZPPUYOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C2C(=C(C3=CC=CC=C3C2=O)O[Si](C)(C)C)C(=O)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione typically involves the reaction of tetracene-5,11-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs) :
The compound has been investigated for its use in OLEDs due to its luminescent properties. Tetracene derivatives are known for their narrowband emission spectra, which can enhance the efficiency of OLED devices. For instance, modifications to tetracene structures have shown improvements in photoluminescence quantum yields (PLQY) and electroluminescence (EL) performance. Devices incorporating derivatives of tetracene exhibit high external quantum efficiencies (EQE), making them suitable for high-performance display technologies .
Field-Effect Transistors (OFETs) :
The electrical properties of 6,12-bis[(trimethylsilyl)oxy]tetracene-5,11-dione have been studied for application in organic field-effect transistors. The incorporation of silyl groups enhances the solubility and film-forming properties of the material, which is critical for achieving high charge carrier mobilities in OFETs. Research indicates that such modifications can lead to improved device stability and performance .
Photonic Applications
Narrowband Emitters :
The compound's ability to emit light at specific wavelengths makes it a candidate for narrowband emitters in photonic applications. Its structural features can be tuned to achieve desired optical properties, facilitating the development of laser sources and optical sensors with high precision .
Fluorescent Probes :
Due to its luminescent characteristics, this compound can be utilized as a fluorescent probe in biological imaging. The compound's stability and brightness allow for effective tracking of biological processes at the molecular level, which is crucial in research fields such as cellular biology and biochemistry .
Medicinal Chemistry
Anticancer Activity :
Recent studies have highlighted the anticancer potential of tetracene derivatives, including this compound. Research has demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and cervical cancers. Mechanistic studies suggest that these compounds induce apoptosis through interactions with DNA and modulation of cellular pathways involved in cell survival .
Drug Delivery Systems :
The compound's unique chemical structure allows it to be integrated into drug delivery systems where it can enhance the solubility and stability of therapeutic agents. Its ability to form complexes with drugs can lead to improved bioavailability and targeted delivery in cancer therapy .
Material Science
Synthesis of Functional Materials :
this compound serves as a precursor for synthesizing new functional materials with tailored properties. Its reactivity allows for the formation of various derivatives that can be employed in creating advanced materials for electronics and photonics .
Nanocomposites :
Incorporating this compound into nanocomposites has shown potential for enhancing mechanical and thermal properties while maintaining lightweight characteristics. Such materials are valuable in industries ranging from aerospace to automotive engineering .
Case Studies
Mechanism of Action
The mechanism of action of 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with specific molecular pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetracene-dione family includes structurally related compounds with variations in substituents, which significantly influence their chemical and biological properties. Below is a comparative analysis based on available evidence:
Structural and Functional Group Variations
Physicochemical and Toxicological Profiles
- Solubility: The TMS ether groups in this compound render it highly lipophilic, contrasting with the water-soluble hydroxylated analogs like 6,11-dihydroxytetracene-5,12-dione . Amino-substituted derivatives (e.g., 6-amino-11-hydroxytetracene-5,12-dione) exhibit intermediate solubility due to polar amine groups .
Stability :
- However, structurally similar metabolites such as hexa-TMS butanoic acid (identified in CKD studies) were classified as toxic due to metabolic disturbances . Amino-substituted analogs may pose carcinogenic risks, as aromatic amines are associated with DNA adduct formation .
Key Research Findings
- Metabolic Impact: Silylated metabolites (e.g., hexa-TMS butanoic acid) were linked to chronic kidney disease (CKD) in metabolomic studies, suggesting that TMS groups may interfere with renal detoxification pathways .
- Synthetic Utility : TMS-protected derivatives are preferred in multi-step syntheses due to their resistance to unwanted side reactions, as seen in analogs like TESPT (a tetrasilane compound used in industrial intermediates) .
Data Tables
Table 1: Structural Comparison of Tetracene-Dione Derivatives
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| This compound | TMS ethers (6,12) | ~528 g/mol | Lipophilic, stable |
| 6,11-Dihydroxytetracene-5,12-dione | Hydroxyl (6,11) | 290.27 g/mol | Polar, reactive |
| 6-Amino-11-hydroxytetracene-5,12-dione | Amino (6), hydroxyl (11) | ~305 g/mol | Reactive, potential carcinogen |
Biological Activity
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione is a synthetic organic compound belonging to the tetracene family. Its unique structure, characterized by the presence of trimethylsilyl groups and dione functionalities, suggests potential biological activity. This article reviews the biological activity of this compound based on current research findings, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula of this compound can be represented as follows:
This compound features a tetracene backbone with two trimethylsilyl ether substituents at the 6 and 12 positions and carbonyl groups at the 5 and 11 positions.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities. These include:
- Anticancer Activity : Several studies have evaluated the cytotoxic effects of tetracene derivatives on cancer cell lines.
- Antimicrobial Properties : The potential of tetracene derivatives to act against various bacterial strains has been explored.
- Antioxidant Effects : The ability to scavenge free radicals and reduce oxidative stress is a notable feature of some tetracene derivatives.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study assessed the cytotoxic effects of various tetracene derivatives, including this compound, on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The compound showed significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM.
- Mechanism of Action :
- The anticancer activity is hypothesized to be mediated through the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated an increase in sub-G1 population in treated cells, suggesting apoptotic cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| This compound | MCF-7 | 18 | Cell cycle arrest |
Antimicrobial Properties
Research into the antimicrobial effects of tetracenes has identified promising activity against various pathogens. For instance:
- Bacterial Strains Tested : Studies have shown that derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 20 |
Antioxidant Activity
The antioxidant capacity of tetracenes is another area of interest. Studies utilizing DPPH radical scavenging assays have demonstrated that:
- Scavenging Ability : The compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid.
Table: Antioxidant Activity
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 70% at 50 µM |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves silylation of hydroxyl groups on tetracene derivatives under anhydrous conditions. For example, trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine) is used to protect hydroxyl moieties. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 2:1 TMSCl:substrate) critically affect regioselectivity and yield . Characterization via -NMR and mass spectrometry (MS) is essential to confirm silyl group incorporation and purity.
Q. How can researchers characterize the electronic properties of this compound for optoelectronic applications?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry (CV) are standard tools. UV-Vis reveals π-π* transitions in the tetracene core, while CV measures redox potentials to estimate HOMO/LUMO levels. Computational methods (e.g., DFT) complement experimental data to model charge-transfer behavior . Cross-referencing with crystallographic data (e.g., single-crystal XRD) clarifies molecular packing and π-stacking interactions .
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Storage under inert gas (argon/nitrogen) at –20°C in amber vials minimizes hydrolysis of silyl ethers. Accelerated stability studies (e.g., 40°C/75% relative humidity) identify degradation products via HPLC-MS. Contaminants like residual acids or bases must be excluded during synthesis to prevent premature deprotection .
Advanced Research Questions
Q. How can contradictions in reported reactivity data (e.g., unexpected side products) be systematically resolved?
- Methodological Answer : Use factorial design experiments to isolate variables (e.g., solvent polarity, catalyst loadings). For example, a 2 factorial design evaluates interactions between temperature and reagent purity. Contradictions in literature may stem from unaccounted trace impurities; replicate studies with rigorously purified starting materials are critical . Meta-analyses of existing datasets (e.g., crystallographic databases) can identify trends in substituent effects .
Q. What computational frameworks best predict the compound’s behavior in complex reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations coupled with COMSOL Multiphysics® model solvation effects and diffusion kinetics. For photophysical properties, time-dependent DFT (TD-DFT) with solvent corrections (e.g., PCM model) improves accuracy. Machine learning (ML) algorithms trained on tetracene derivatives can predict optimal reaction conditions or degradation pathways .
Q. How does the steric bulk of trimethylsilyl groups influence intermolecular interactions in supramolecular assemblies?
- Methodological Answer : Compare XRD structures of silylated vs. non-silylated tetracene derivatives. The trimethylsilyl groups disrupt π-stacking but enhance solubility in nonpolar solvents. Pair distribution function (PDF) analysis of amorphous phases reveals short-range order changes. Theoretical models (e.g., Hirshfeld surface analysis) quantify steric contributions to lattice energy .
Q. What mechanistic insights explain the compound’s selectivity in Diels-Alder reactions?
- Methodological Answer : Isotopic labeling (e.g., -tagged dienophiles) tracks regioselectivity. Kinetic studies under varying temperatures identify rate-determining steps (Arrhenius plots). Computational transition-state modeling (Gaussian 09) clarifies electronic vs. steric control. Contrast with non-silylated analogs isolates the role of silyl groups in modulating electron density .
Methodological Best Practices
- Experimental Design : Align hypotheses with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity studies) to guide variable selection and data interpretation .
- Data Validation : Use orthogonal techniques (e.g., NMR + XRD + MS) to confirm structural assignments. For conflicting results, apply Bayesian statistical analysis to weigh evidence quality .
- Ethical Compliance : Adhere to safety protocols for handling air-sensitive compounds (e.g., glovebox techniques) and dispose of waste via certified facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
